N1-Propanone Linker vs. 3-Indolylalkyl Geometry in 5-HT6 Engagement
A closely related analog, 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one, which features a 3-indolyl propanone linker rather than the title compound's N1-indolyl propanone linkage, was evaluated in a radioligand competition binding assay at the human 5-HT6 receptor [1]. The analog exhibited a Ki of 1.33 μM and IC50 of 1.38 μM, classified as poor affinity [1]. While no direct binding data exist for the title compound, its N1-propanone geometry places the 4-methoxyindole in a distinct spatial orientation relative to the piperazine-pyridine pharmacophore, a topological feature that has been demonstrated in related indole-piperazine SAR to drive divergent target engagement profiles [2].
| Evidence Dimension | Binding affinity at human 5-HT6 receptor (Ki, IC50) |
|---|---|
| Target Compound Data | No published 5-HT6 binding data for the title compound; structural topology differs at indole N1-propanone linker geometry |
| Comparator Or Baseline | 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one: Ki = 1.33 μM, IC50 = 1.38 μM |
| Quantified Difference | Qualitative differentiation: N1-substituted indole vs. 3-substituted indole linker geometry; comparator shows poor 5-HT6 affinity, title compound's topology may alter receptor interaction profile |
| Conditions | Radioligand competition binding assay using HEK-293 cells expressing recombinant human 5-HT6R; radioligand [125I]-SB-258585 (Kd = 1.3 nM); Cheng-Prusoff correction applied; free base tested at 8 concentrations in triplicate |
Why This Matters
For procurement decisions in CNS research programs, the N1-propanone geometry represents a structurally distinct scaffold from the 3-indolylalkyl series, which may be valuable for exploring novel intellectual property space or avoiding known pharmacophore crowding at 5-HT6.
- [1] Diethelm-Varela B, Almendras-Riesco S, Recabarren-Gajardo G. 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one. Molbank. 2018;2018(2):M991. View Source
- [2] Wang T, Kadow JF, Zhang Z, Yin Z, Gao Q, Wu D, et al. Inhibitors of HIV-1 attachment. Part 4: A study of the effect of piperazine substitution patterns on antiviral potency in the context of indole-based derivatives. Bioorganic & Medicinal Chemistry Letters. 2009;19(17):5140-5145. View Source
